molecular formula C14H23FO2Si B8033745 4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol

4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol

Cat. No.: B8033745
M. Wt: 270.41 g/mol
InChI Key: GUWZQAUTHFFBCQ-UHFFFAOYSA-N
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Description

4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol is an organic compound with the molecular formula C14H23FO2Si. This compound is characterized by the presence of a tert-butyldimethylsilyl group, a fluorine atom, and a phenol group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine. The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol involves its interaction with various molecular targets. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FO2Si/c1-14(2,3)18(4,5)17-9-8-11-6-7-12(16)10-13(11)15/h6-7,10,16H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWZQAUTHFFBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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